N,N-dibutyl-2-ethoxybenzamide
Description
N,N-Dibutyl-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzene ring and two butyl groups attached to the amide nitrogen. The ethoxy group at the ortho position may influence electronic properties, while the bulky N,N-dibutyl substituents could affect solubility and steric interactions.
Properties
CAS No. |
15823-54-8 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
N,N-dibutyl-2-ethoxybenzamide |
InChI |
InChI=1S/C17H27NO2/c1-4-7-13-18(14-8-5-2)17(19)15-11-9-10-12-16(15)20-6-3/h9-12H,4-8,13-14H2,1-3H3 |
InChI Key |
UPRWFOUJAWWCOV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC=CC=C1OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N,N-dibutyl-2-ethoxybenzamide typically involves the reaction of 2-ethoxybenzoic acid with dibutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and coupling agents, but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N,N-dibutyl-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products:
Oxidation: Formation of 2-ethoxybenzoic acid.
Reduction: Formation of N,N-dibutyl-2-ethoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N,N-dibutyl-2-ethoxybenzamide has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-dibutyl-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1 Substituent Effects on the Benzene Ring
- N-{2-[(2E)-2-(2,6-Dichlorobenzylidene)hydrazino]-2-oxoethyl}-4-ethoxybenzamide (): The para-ethoxy group in this compound is part of a hydrazine-based structure, which may confer distinct reactivity for biological targeting . Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide, ): The ethoxymethoxy group increases lipophilicity, contributing to its herbicidal activity .
2.2 N-Substituent Variations
- N,N-Dibutyl vs. N,N-Dimethyl: N,N-Dimethyl-2-methoxybenzamide (): Smaller dimethyl groups likely improve solubility in polar solvents compared to bulkier dibutyl substituents .
2.3 Functional Group Additions
- Hydroxy and Amino Modifications: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): The hydroxyl group enables hydrogen bonding, making it suitable for metal-catalyzed C–H functionalization reactions . 3-[(2-Ethoxy-3,4-dioxocyclobuten-1-yl)amino]-2-hydroxy-N,N-dimethylbenzamide (): The cyclobutene dione moiety introduces electrophilic sites for nucleophilic attack, useful in synthetic chemistry .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
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